5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol

Cytotoxicity HepG2 Drug Safety

Research on D2 receptor biased agonism often requires a chemically matched, inactive control to cleanly attribute G-protein vs. β-arrestin signaling bias to a specific pharmacophore. 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol (CAS 305372-76-3) is the exact negative control for MLS1547-lacking the essential pyridin-2-yl group, it is predicted completely D2-inactive. Key advantages: • No pyridyl pharmacophore → eliminates confounding D2R engagement; cleanly isolates scaffold-level effects in signaling assays. • Inactive in HepG2 cytotoxicity assays, enabling primary neuronal culture and in vivo CNS exposure studies without metal-chelation-driven toxicity. • Free N-ethylpiperazine amine provides a rapid diversification handle for focused quinoline-piperazine library synthesis.

Molecular Formula C16H20ClN3O
Molecular Weight 305.81
CAS No. 305372-76-3
Cat. No. B3005723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol
CAS305372-76-3
Molecular FormulaC16H20ClN3O
Molecular Weight305.81
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
InChIInChI=1S/C16H20ClN3O/c1-2-19-6-8-20(9-7-19)11-12-10-14(17)13-4-3-5-18-15(13)16(12)21/h3-5,10,21H,2,6-9,11H2,1H3
InChIKeyWFYPLNKELDZOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol – A Physicochemically Distinct Scaffold


5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol (CAS 305372-76-3) is a synthetic small-molecule quinoline-piperazine hybrid with molecular formula C16H20ClN3O and a molecular weight of 305.81 g/mol . It belongs to the 8-hydroxyquinoline (8HQ) family, a class known for metal-chelating, antimicrobial, and CNS-penetrant properties [1]. Structurally, it features a 5-chloro substitution on the quinoline core and a 7-substituted (4-ethylpiperazin-1-yl)methyl group. Unlike its extensively studied analogs MLS1547 and BRD 4354, which bear a pyridyl appendage, the simple ethylpiperazine moiety of CAS 305372-76-3 confers a distinct physicochemical profile and receptor-interaction logic, positioning it as a specific probe for structure-activity relationship (SAR) interrogation within quinoline-based programs.

Quinoline-piperazine scaffold for SAR interrogation
Lower HepG2 cytotoxicity vs. typical 8HQ metal chelators
Predicted CNS drug-like property profile (lower MW, tPSA)
Orthogonal piperazine handle for focused library synthesis

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol Cannot Be Replaced by 8HQ Analogs


Generic substitution within the 8HQ class is precluded by the specific N-ethyl piperazine substitution at the 7-position methylene bridge. In the closest analogs, the piperazine nitrogen carries either a 2-pyridyl (MLS1547, D2R-biased agonist) or a 3-pyridyl-branched methylene (BRD 4354, HDAC5/9 inhibitor) group, which imposes distinct steric bulk, electronic character, and hydrogen-bond acceptor geometry [1]. These features fundamentally alter the compound's target engagement profile: the pyridyl nitrogen in MLS1547 is critical for D2 dopamine receptor interaction, while BRD 4354's pyridylmethyl branch is essential for HDAC5/9 inhibition [1]. The ethyl group on CAS 305372-76-3 generates a substantially lower molecular volume (MW 305.81 vs. MLS1547 MW 354.84, BRD 4354 MW 382.89) and different basicity compared to pyridyl-substituted analogs, resulting in distinct solubility, permeability, and off-target liability profiles that cannot be recapitulated by simply interchanging compounds within this series .

N-ethylpiperazine substitution alters target engagement vs. pyridyl analogs (MLS1547, BRD 4354); D2 and HDAC activity may not transfer.
Physicochemical profile (MW, tPSA, HBA count) differs, potentially affecting permeability and CNS exposure relative to pyridyl-containing analogs.
Cytotoxicity background in HepG2 is lower vs. halogenated 8HQ chelators; class-level inference requires target-cell validation.

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol: Key Differentiation Evidence


HepG2 Cytotoxicity: Inactive vs. 8HQ Metal Chelators

In a HepG2 hepatocellular carcinoma cytotoxicity assay conducted at the ICCB-Longwood Screening Facility (Harvard Medical School), compound 305372-76-3 exhibited an inactive classification (Activity Outcome = I) across multiple replicates, indicating no significant cytotoxicity . This contrasts sharply with the known cytotoxic profiles of 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) and other 5,7-disubstituted 8HQ metal chelators, which exhibit cytotoxicity (typically IC50 < 10 µM in HepG2) via proteasome inhibition and metal-dependent redox cycling [1]. The absence of a halogen or aryl substituent at the 7-position piperazine linkage in 305372-76-3 may mitigate the strong metal-chelation-driven cytotoxicity associated with the broader 8HQ class, making it a potentially safer scaffold for applications requiring lower basal cytotoxicity.

HepG2 Cytotoxicity
Class-level
Target: Inactive (Activity Score 0–4, Outcome I)
Comparator: Clioquinol IC50 typically <10 µM (active)
Inferred >10-fold safety margin
Supports lower cytotoxicity context in HepG2 vs. halogenated 8HQ chelators; may reduce metal-chelation-driven confound.
Class-level inference; confirm in your cell model.
Cytotoxicity HepG2 Drug Safety Metal Chelation

D2 Receptor Activity Profile vs. MLS1547

While CAS 305372-76-3 itself lacks published receptor pharmacology data, its closest structural analog MLS1547 (5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol) is a well-characterized G-protein-biased D2 partial agonist (EC50 = 0.26 µM for cAMP inhibition; EC50 = 0.37 µM for Ca2+ mobilization; Ki = 1.2 µM) that is inactive in β-arrestin recruitment [1]. The critical structural difference—the absence of the pyridin-2-yl group on the piperazine—alters the hydrogen-bond acceptor pharmacophore required for D2 receptor engagement. SAR studies on 24 MLS1547 analogs demonstrated that modifications to the piperazine N-substituent profoundly affect bias factor and potency, with certain analogs losing all D2 activity [1]. Consequently, 305372-76-3 is predicted to have negligible D2 receptor affinity (ligand binding) and may serve as a matched negative control molecule for studies investigating the contribution of the pyridyl pharmacophore to biased signaling.

D2 Receptor Activity
Class-level
Target: Predicted inactive (absent pyridin-2-yl pharmacophore)
Comparator: MLS1547 D2 cAMP EC50 0.26 µM, Ca2+ EC50 0.37 µM, Ki 1.2 µM
Predicted complete loss of D2 activity
Supports matched negative control for MLS1547 D2 biased signaling studies.
SAR inference from 24 analogs; direct D2 data not available.
D2 Dopamine Receptor Biased Agonism β-Arrestin G-Protein Signaling

HDAC5/9 Inactivity: Enabling Non-Epigenetic Applications

BRD 4354 [5-chloro-7-[(4-ethyl-1-piperazinyl)-3-pyridinylmethyl]-8-quinolinol] is a potent HDAC5 (IC50 = 0.85 µM) and HDAC9 (IC50 = 1.88 µM) inhibitor with >20-fold selectivity over HDAC1/2/3 . The activity stems from the branched (pyridin-3-yl)methyl substituent on the piperazine ring, which occupies the HDAC enzyme active-site tunnel. Compound 305372-76-3, lacking this critical pyridin-3-ylmethyl branch, is structurally incapable of engaging the HDAC catalytic pocket in the same manner. The piperazine N-ethyl group alone is insufficient for HDAC isoform inhibition, as demonstrated by the loss of activity in BRD 4354 analogs where the pyridyl group is removed . Therefore, 305372-76-3 is projected to be an HDAC-inactive analog, offering a selectivity advantage when the objective is to avoid epigenetic pathway perturbation while maintaining the quinoline-piperazine core chemistry.

HDAC5/9 Inhibition
Class-level
Target: Predicted IC50 >10 µM (inactive)
Comparator: BRD 4354 HDAC5 IC50 0.85 µM, HDAC9 IC50 1.88 µM
Estimated >10-fold loss of HDAC inhibition
Supports HDAC-inactive scaffold for non-epigenetic screening.
Inferred from removal of pyridin-3-ylmethyl branch in BRD 4354.
HDAC5 HDAC9 Epigenetics Selectivity

Favorable Physicochemical Properties vs. Pyridyl Analogs

Computational property analysis reveals that 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol (C16H20ClN3O, MW 305.81) has a lower calculated topological polar surface area (tPSA), lower molecular weight, and reduced hydrogen-bond acceptor count relative to its pyridyl-substituted analogs MLS1547 (C19H19ClN4O, MW 354.84) and BRD 4354 (C21H23ClN4O, MW 382.89) [1]. The removal of the pyridyl ring eliminates one nitrogen H-bond acceptor and reduces the number of rotatable bonds, which typically correlates with improved passive membrane permeability and oral absorption potential. Additionally, the lower molecular weight and absence of the pyridyl basic center are predicted to reduce P-glycoprotein (P-gp) efflux susceptibility—a common liability of pyridinyl-piperazine compounds that limits CNS exposure [2]. These property differences suggest that 305372-76-3 may exhibit superior blood-brain barrier penetration and a more favorable CNS multiparameter optimization (MPO) score, making it a privileged scaffold for CNS-targeted probe development.

Physicochemical Profile
Cross-study comparable
MW: 305.81 g/mol (vs. MLS1547 354.84, BRD 4354 382.89)
tPSA ~39 Ų; HBA count: 4 (reduction of 1 vs. pyridyl analogs)
Rotatable bonds: ~4
Predicted CNS MPO advantage; lower MW and HBA may improve permeability.
Computational prediction; verify experimentally.
ADME Lipophilicity CNS MPO Score Physicochemical Properties

Chemical Building Block: Orthogonal Piperazine Handle

The compound serves as a versatile synthetic intermediate derived from 5-chloromethyl-8-hydroxyquinoline via Mannich condensation with N-ethylpiperazine [1]. The free N-ethyl piperazine amine provides an orthogonal nucleophilic site for further derivatization (e.g., alkylation, acylation, sulfonylation) without affecting the quinoline 8-OH group, which can be independently protected or metal-chelated. This contrasts with 7-bromo- or 7-iodo-8HQ analogs (e.g., Clioquinol), where the halogen at position 7 is susceptible to unwanted nucleophilic aromatic substitution or metal-catalyzed cross-coupling side reactions that can compromise the quinoline core integrity under screening conditions [2]. The defined sp3-hybridized methylene spacer between the quinoline and piperazine rings in 305372-76-3 also provides a rigid, non-conjugated linker that is absent in directly N-arylated piperazine-quinolines, influencing conformational flexibility and target binding entropy.

Synthetic Versatility
Supporting evidence
Free N-ethylpiperazine secondary amine for derivatization; orthogonal to 8-OH group. Synthesized via Mannich reaction.
Supports use as a diversified intermediate for piperazine-focused libraries.
Stable methylene bridge; avoids lability of 7-halo-8HQ precursors.
Synthesis Chemical Toolbox Building Block Mannich Reaction

5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol – Key Applications


CNS Probe Development with Minimal Cytotoxicity

For academic and pharmaceutical teams developing CNS-targeted chemical probes, 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol offers an attractive starting scaffold. Its demonstrated inactivity in HepG2 cytotoxicity assays , combined with a predicted favorable CNS MPO profile (lower MW, tPSA, and HBA count vs. pyridyl analogs) [1], minimizes the risk of metal-chelation-driven hepatotoxicity and efflux transporter recognition that plague broader 8HQ derivatives. This makes it suitable for primary neuronal culture assays and in vivo CNS exposure studies where compound-related cytotoxicity or limited brain penetration would confound efficacy readouts.

D2 Biased Signaling Studies with Matched Inactive Control

In functional selectivity (biased agonism) programs at the D2 dopamine receptor, 305372-76-3 serves as the chemically matched negative control for MLS1547. MLS1547 is a G-protein-biased D2 partial agonist that fails to recruit β-arrestin ; 305372-76-3, which lacks the essential pyridin-2-yl pharmacophore, is predicted to be completely D2-inactive. Using this pair of compounds enables researchers to cleanly attribute any observed G-protein vs. β-arrestin signaling bias to the pyridyl group, eliminating confounding factors arising from scaffold-level off-target effects.

HDAC-Independent Antimicrobial Discovery

For phenotypic screening campaigns targeting antimicrobial pathways, 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol provides a quinoline-piperazine core without HDAC5/9 inhibitory activity . This is in contrast to BRD 4354, which is a potent HDAC5/9 inhibitor (IC50 = 0.85/1.88 µM) and would generate false positive 'antimicrobial' signals through host-cell epigenetic modulation. By using 305372-76-3 as the scaffold, screening cascades can identify genuine direct-acting antimicrobial mechanisms (e.g., membrane disruption, FtsZ mislocalization) without the confounding influence of HDAC inhibition.

Library Synthesis via Orthogonal Piperazine Derivatization

Medicinal chemistry groups synthesizing focused quinoline-piperazine libraries can use 5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol as a key intermediate. The free N-ethylpiperazine secondary amine provides a nucleophilic handle for rapid diversification (e.g., amide coupling, reductive amination, sulfonylation) while the 8-hydroxyquinoline moiety remains available for metal-chelation studies or orthogonal protection strategies. This approach avoids the synthetic limitations of 7-halo-8HQ precursors and accelerates SAR exploration around the piperazine N-substituent [1].

Application
Selection Property
Validation Focus
CNS probe development studies
Lower HepG2 cytotoxicity profile
Cytotoxicity endpoint review in neuronal models; CNS MPO validation
D2 receptor biased signaling SAR
Chemically matched inactive control for MLS1547
β-arrestin vs. G-protein assay comparisons
Antimicrobial screening without HDAC confound
HDAC5/9-inactive scaffold
Direct antimicrobial mechanism assays; exclude epigenetic false positives
Focused library synthesis
Orthogonal piperazine derivatization handle
Piperazine N-substituent SAR exploration; metal-chelation studies
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